3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine
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Overview
Description
3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with a pyrazolyl group and a piperazinyl group bearing a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.
Substitution with Pyrazolyl Group:
Attachment of Piperazinyl Group: The piperazinyl group is introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the pyridazine core.
Addition of Trimethoxybenzoyl Moiety: The final step involves the acylation of the piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolyl and piperazinyl groups.
Reduction: Reduction reactions can occur at the pyridazine core and the pyrazolyl group.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine is explored for its potential as a drug candidate. Its structure suggests it could have activity against various diseases, including cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, and other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-pyrazol-1-yl)pyridazine: Lacks the piperazinyl and trimethoxybenzoyl groups, resulting in different chemical properties and biological activities.
6-(4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl)pyridazine: Lacks the pyrazolyl group, which may affect its reactivity and interactions with biological targets.
3-(1H-pyrazol-1-yl)-6-piperazin-1-ylpyridazine: Lacks the trimethoxybenzoyl group, potentially altering its pharmacokinetic and pharmacodynamic properties.
Uniqueness
The uniqueness of 3-(1H-pyrazol-1-yl)-6-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyridazine lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-29-16-13-15(14-17(30-2)20(16)31-3)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-4-7-22-27/h4-8,13-14H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQJOKGEOYPCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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